N-Benzoyl-L-Tryptophan

説明

Synthesis Analysis

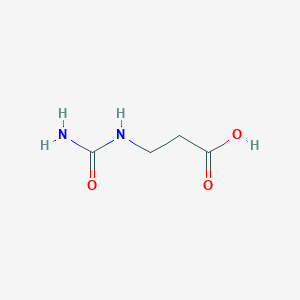

The synthesis of tryptophan derivatives involves targeting the amine of the tryptophan side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules . Ergot alkaloids, which are indole compounds biosynthetically derived from L-tryptophan, represent a large group of fungal nitrogen metabolites found in nature .Molecular Structure Analysis

L-Tryptophan, N-benzoyl-, methyl ester, a related compound, contains a total of 44 bonds. There are 26 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aliphatic), 1 secondary amide (aromatic), and 1 Pyrrole .Chemical Reactions Analysis

The trypsin activity assay uses the artificial substrate Nα-benzoyl-L-arginine-p-nitroanilide (BAPNA). The response surface modeling (RSM) approach is exploited to design and evaluate the combined effects of relevant factors on the inhibition of trypsin by the competitive inhibitor benzamidine .Physical And Chemical Properties Analysis

Tryptophan is an aromatic amino acid with unique physico-chemical properties. It is often encountered in membrane proteins, especially at the level of the water/bilayer interface. It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .科学的研究の応用

-

Microbial Fermentation

- L-Tryptophan and its derivatives are widely used in the chemical, pharmaceutical, food, and feed industries . Microbial fermentation is the most commonly used method to produce L-Tryptophan . The mechanism of L-Tryptophan biosynthesis in Escherichia coli, a widely used producer of L-Tryptophan, is well understood .

- The synthetic pathways and engineering strategies of L-Tryptophan in E. coli and S. cerevisiae have been reviewed and compared . This information could aid in developing a novel plan to produce more resilient industrial yeast and E. coli cell factories .

-

Food Additives and Feed

- L-Tryptophan is used as a nutritional additive in feed for all animal species . It is safe for non-ruminant target species . There may be a risk for an increased production of toxic metabolites when unprotected L-Tryptophan is used in ruminants .

- The use of L-Tryptophan produced by E. coli KCCM 80210 in animal nutrition raises no safety concerns to consumers of animal products and to the environment .

-

Medical Fields

- L-Tryptophan is an essential aromatic amino acid required for protein synthesis in humans and animals . It has applications in medical fields .

- Tryptophan metabolites might be potential biomarkers for affective disorders and some metabolites have been associated with remission of depressive symptoms .

-

L-Tryptophan Biosynthesis

- L-Tryptophan is typically produced through chemical synthesis, direct fermentation, and enzymatic conversion . Microbial fermentation is often favored over chemical synthesis and enzymatic conversion processes because it allows for the environmentally benign synthesis of L-Tryptophan from inexpensive and renewable carbon sources .

-

Lysergic Acid Synthesis

-

Lead Removal Efficiency

- An interactive approach of plant growth promoting rhizobacteria (PGPR) and L-Tryptophan can be used to mitigate the lethal effects of lead . The integrated use of PGPR and L-Tryptophan demonstrated a considerable increase (22%) in lead removal efficiency (LRE) by improving bioconcentration factor (BCF) and translocation factor (TF) for shoot without increasing the lead concentration in achenes .

-

Photocatalytic Hydrogen Evolution

- L-Tryptophan can be used as a hole mediator anchored on g-C3N4 to enhance photocatalytic H2 evolution . The redox amino acid L-Tryptophan small biomolecules act as a hole relay and thus accelerate the transfer process of holes from g-C3N4 to triethanolamine (TEOA), which leads to more electrons shuttled to a Pt cocatalyst, and finally boosts the visible-light photocatalytic H2 evolution reaction (HER) .

-

Industrial Biomanufacturing of Tryptophan Derivatives

- Tryptophan derivatives are various aromatic compounds produced in the tryptophan metabolic pathway, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein . They have high added value, widely used in chemical, food, polymer and pharmaceutical industry and play an important role in treating diseases and improving life .

-

Synthesis of Nanoparticles from Biological Molecules

-

Photocatalytic Water Splitting

- L-Tryptophan can be used as a hole mediator anchored on g-C3N4 to enhance photocatalytic H2 evolution . The redox amino acid L-Tryptophan small biomolecules act as a hole relay and thus accelerate the transfer process of holes from g-C3N4 to triethanolamine (TEOA), which leads to more electrons shuttled to a Pt cocatalyst, and finally boosts the visible-light photocatalytic H2 evolution reaction (HER) .

-

Biosynthesis of Aromatic Compounds

- With chorismate as precursor, chorismate is transformed into three aromatic amino acids through two ways. One way is first transformed into prephenylalanine, and then L-phenylalanine or L-tyrosine were synthesized, respectively. The other way is to generate L-Tryptophan (L-Trp) from o-aminobenzoic acid .

-

Synthesis of Nanoparticles

特性

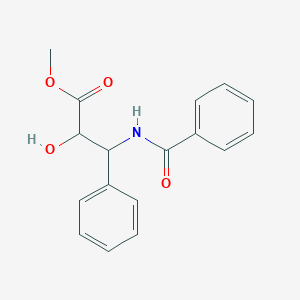

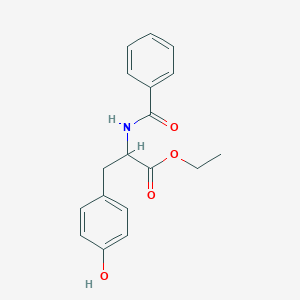

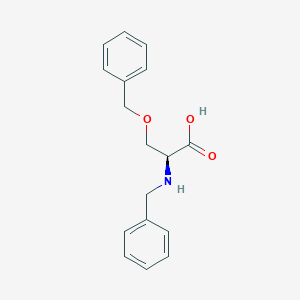

IUPAC Name |

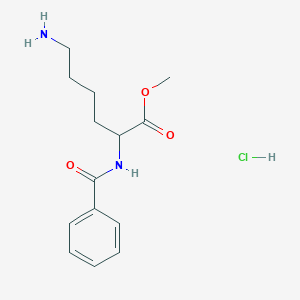

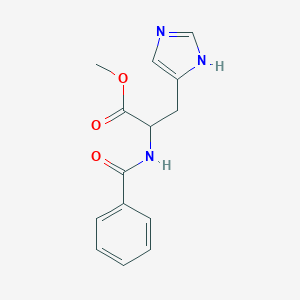

(2S)-2-benzamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBCXLCJWLNDPV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351669 | |

| Record name | N-Benzoyl-L-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoyl-L-Tryptophan | |

CAS RN |

4302-66-3 | |

| Record name | N-Benzoyl-L-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。